An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-Bromo-4-methyl-2-pyridinyl)indoline
An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-Bromo-4-methyl-2-pyridinyl)indoline
A Predictive and Methodological Approach for Drug Discovery Professionals
Preamble: Navigating the Unknown
In the landscape of modern drug discovery, researchers frequently encounter novel chemical entities with limited or non-existent characterization data. The compound 1-(5-Bromo-4-methyl-2-pyridinyl)indoline represents such a case. A thorough review of the current scientific literature reveals a notable absence of experimental data for this specific molecule. This guide, therefore, adopts a dual-pronged strategy. Firstly, it provides a comprehensive, predictive analysis of the core physicochemical properties of 1-(5-Bromo-4-methyl-2-pyridinyl)indoline, grounded in the known characteristics of its constituent fragments: the indoline moiety and the 2-amino-5-bromo-4-methylpyridine precursor. Secondly, it serves as a practical, methodological whitepaper, presenting detailed, field-proven protocols for the empirical determination of these critical parameters. This approach is designed to empower researchers and drug development professionals to systematically characterize this and other novel compounds, ensuring a robust foundation for further investigation.
Structural Analysis and Predicted Physicochemical Profile
The structure of 1-(5-Bromo-4-methyl-2-pyridinyl)indoline is a conjugate of two key heterocyclic systems. Understanding the individual properties of these precursors is fundamental to predicting the behavior of the final molecule.
-
Indoline: A bicyclic heteroaromatic compound, it can be considered a saturated analog of indole. The secondary amine within the five-membered ring is a key functional group influencing its basicity and hydrogen bonding capacity.
-
5-Bromo-4-methyl-2-aminopyridine: This substituted pyridine is a common building block in medicinal chemistry. The bromine atom offers a site for further functionalization via cross-coupling reactions, while the amino and methyl groups, along with the pyridine nitrogen, dictate its electronic properties, basicity, and solubility.[1]
The conjugation of these two fragments is anticipated to yield a molecule with distinct properties, as the electronic and steric features of each component will mutually influence the other.
Physicochemical Properties of Precursor Fragments
To build a predictive model, we first consolidate the known properties of the parent structures.
| Property | Indoline | 2-Amino-5-bromo-4-methylpyridine |
| Molecular Formula | C₈H₉N | C₆H₇BrN₂ |
| Molecular Weight ( g/mol ) | 119.16[2] | 187.04 |
| Melting Point (°C) | -21[3] | 148-151[4] |
| Boiling Point (°C) | 220-221 | Not available |
| Aqueous Solubility | 5 g/L (20 °C)[5] | Not quantitatively available |
| Organic Solvent Solubility | Soluble in ether, acetone, benzene | Soluble in methanol[6][7] |
| pKa (Predicted) | 5.20 ± 0.20[5] | Not available |
| LogP (Predicted) | 1.9[2] | 1.6[8] |
Predicted Physicochemical Profile of 1-(5-Bromo-4-methyl-2-pyridinyl)indoline
Based on the precursor data and established structure-property relationships, we can project the following profile for the target compound.
| Property | Predicted Value/Range | Rationale and Expert Insights |
| Molecular Formula | C₁₄H₁₃BrN₂ | Sum of atoms from both moieties minus two hydrogens for the N-N bond formation. |
| Molecular Weight ( g/mol ) | 289.17 | Calculated from the molecular formula. |
| Melting Point (°C) | > 150 | The final molecule is larger, more rigid, and has a higher molecular weight than its precursors, suggesting stronger intermolecular forces and a higher melting point, likely exceeding that of 2-amino-5-bromo-4-methylpyridine. |
| Aqueous Solubility | Low | The increased molecular size and lipophilicity from the combined aromatic systems will likely decrease aqueous solubility compared to indoline.[9] |
| Organic Solvent Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), moderately soluble in alcohols (e.g., methanol, ethanol). | The molecule retains polar functional groups but has a significant nonpolar surface area. |
| pKa | 2.5 - 4.0 | The primary basic center is the pyridine nitrogen. The electron-withdrawing effect of the indoline ring attached to the 2-position of the pyridine will decrease its basicity compared to a simple aminopyridine. |
| LogP | 3.0 - 4.0 | The combination of the two aromatic systems significantly increases the lipophilicity (hydrophobicity) of the molecule.[10] |
| Chemical Stability | Stable under standard conditions; potentially sensitive to strong acids/bases and light. | The indoline and pyridine rings are generally stable. However, similar brominated indole derivatives can be sensitive to light and pH extremes.[1] |
Standardized Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, self-validating protocols for the empirical determination of the key physicochemical properties of 1-(5-Bromo-4-methyl-2-pyridinyl)indoline.
Determination of Aqueous Solubility (Kinetic Assay)
Causality: Kinetic solubility is a high-throughput method that measures the concentration of a compound in solution after precipitation from a DMSO stock. It is a crucial early-stage measurement as poor solubility can terminate drug development.
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells, resulting in a final concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on an orbital shaker. This allows the system to reach a state of supersaturation and subsequent precipitation.
-
Filtration: Transfer the contents to a 96-well filter plate (e.g., 0.45 µm pore size) and centrifuge to separate the precipitated solid from the saturated solution.
-
Analysis: Analyze the filtrate using a validated LC-MS/MS or UV-Vis spectroscopy method against a calibration curve prepared from the DMSO stock solution.
-
Data Interpretation: The measured concentration in the filtrate is the kinetic solubility of the compound.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold-standard for its direct measurement.
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight.
-
Compound Solution: Prepare a solution of the test compound in the aqueous phase at a concentration that can be accurately measured by UV-Vis or LC-MS/MS.
-
Partitioning: In a separatory funnel, combine a known volume of the aqueous compound solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the funnel for a set period (e.g., 30 minutes) to allow for partitioning between the two phases. Let the funnel stand until the phases are clearly separated.
-
Sampling and Analysis: Carefully remove a sample from both the aqueous and the octanol phases. Analyze the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of Acidity Constant (pKa) by Potentiometric Titration
Causality: The pKa value indicates the strength of an acidic or basic functional group. It is critical for predicting a compound's charge state at a given pH, which affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for this determination.[11][12][13]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation: Accurately weigh and dissolve the compound in a known volume of water. A co-solvent (like methanol) may be used if solubility is low, but the pKa will then be an apparent pKa for that solvent system.[13]
-
Titration: Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode. Titrate the solution by adding small, precise volumes of a standardized titrant (e.g., 0.1 M HCl for a basic compound).
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[12]
Determination of Melting Point by Capillary Method
Causality: The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. A sharp melting range is indicative of high purity.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is dry and finely powdered.[14]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently to pack the solid into the sealed end to a height of 2-3 mm.[15]
-
Measurement: Place the loaded capillary tube into a melting point apparatus.[15]
-
Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[14]
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.
Assessment of Chemical Stability (Accelerated Stability Testing)
Causality: Stability testing is essential to determine the shelf-life of a compound and its susceptibility to degradation under various environmental conditions. Accelerated studies use exaggerated conditions (e.g., high temperature and humidity) to predict long-term stability.[16][17][18]
Step-by-Step Methodology:
-
Sample Preparation: Prepare samples of the solid compound and, if applicable, solutions in relevant solvents (e.g., DMSO, aqueous buffers).
-
Storage Conditions: Store the samples under a set of accelerated conditions, for example:
-
40°C / 75% Relative Humidity (RH)
-
60°C
-
Photostability chamber (exposure to light)
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the samples at each time point for purity and the formation of degradation products using a stability-indicating HPLC method. Compare the results to a sample stored at a control condition (e.g., -20°C).
-
Data Evaluation: Assess the rate of degradation under each condition. The data can be used to identify potential degradation pathways and to extrapolate a tentative shelf-life under normal storage conditions.[19]
Conclusion and Forward Outlook
While direct experimental data for 1-(5-Bromo-4-methyl-2-pyridinyl)indoline remains to be established, this guide provides a robust framework for its initial characterization. The predictive analysis, based on its constituent chemical moieties, offers valuable, actionable insights for researchers, suggesting a lipophilic, moderately basic compound with low aqueous solubility. The detailed experimental protocols outlined herein provide a clear and scientifically rigorous path for the empirical validation of these predictions. By systematically applying these methodologies, drug discovery and development teams can efficiently and accurately build a comprehensive physicochemical profile, enabling informed decisions in lead optimization, formulation development, and preclinical evaluation.
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